molecular formula C11H12N2O3S B11464430 Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 101667-99-6

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11464430
CAS No.: 101667-99-6
M. Wt: 252.29 g/mol
InChI Key: BJCRYHMRNPOVKG-UHFFFAOYSA-N
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Description

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused to a pyrimidine ring, with an ethyl ester group at the 6-position, a methoxy group at the 4-position, and a methyl group at the 5-position. The compound has a molecular formula of C11H12N2O3S and a molecular weight of 252.29 g/mol .

Preparation Methods

The synthesis of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction. In this method, ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is reacted with potassium allyltrifluoroborate in the presence of a palladium catalyst and a base such as potassium fluoride in dry 1,4-dioxane. The reaction yields this compound as one of the products .

Chemical Reactions Analysis

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with similar compounds such as:

Properties

CAS No.

101667-99-6

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

ethyl 4-methoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H12N2O3S/c1-4-16-11(14)8-6(2)7-9(15-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3

InChI Key

BJCRYHMRNPOVKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)OC)C

Origin of Product

United States

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